molecular formula C11H22N2O2 B13498280 tert-butyl N-{[(1R,2S)-2-aminocyclopentyl]methyl}carbamate

tert-butyl N-{[(1R,2S)-2-aminocyclopentyl]methyl}carbamate

Cat. No.: B13498280
M. Wt: 214.30 g/mol
InChI Key: GTBJUDHXQLLKID-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl N-{[(1R,2S)-2-aminocyclopentyl]methyl}carbamate is a chemical compound with a complex structure that includes a tert-butyl group, an aminocyclopentyl moiety, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[(1R,2S)-2-aminocyclopentyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable aminocyclopentyl derivative under controlled conditions. One common method involves the use of Boc (tert-butoxycarbonyl) protection for the amine group, followed by coupling with the cyclopentyl derivative . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the carbamate bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[(1R,2S)-2-aminocyclopentyl]methyl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of tert-butyl N-{[(1R,2S)-2-aminocyclopentyl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl N-{[(1R,2S)-2-aminocyclopentyl]methyl}carbamate include:

Uniqueness

This compound is unique due to its specific structural features, including the cyclopentyl ring and the carbamate functional group.

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl N-[[(1R,2S)-2-aminocyclopentyl]methyl]carbamate

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-8-5-4-6-9(8)12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m1/s1

InChI Key

GTBJUDHXQLLKID-BDAKNGLRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1CCC[C@@H]1N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCC1N

Origin of Product

United States

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